3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline
Overview
Description
3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline is an organic compound with the molecular formula C12H11BrN2O. It is a derivative of aniline, featuring a bromopyridinyl group and a methylaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (3-bromopyridine), organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Typically a mixture of water and an organic solvent like toluene or ethanol
Temperature: Generally conducted at elevated temperatures (80-100°C)
Time: Reaction times can vary but typically range from a few hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Chloropyridin-2-yl)oxy]-4-methylaniline
- 3-[(3-Fluoropyridin-2-yl)oxy]-4-methylaniline
- 3-[(3-Iodopyridin-2-yl)oxy]-4-methylaniline
Uniqueness
3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can be advantageous in the design of bioactive compounds or materials with specific properties .
Properties
IUPAC Name |
3-(3-bromopyridin-2-yl)oxy-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-4-5-9(14)7-11(8)16-12-10(13)3-2-6-15-12/h2-7H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDWAGIGHNAMOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.